molecular formula C12H18N2O2 B1451490 benzyl N-[(2R)-4-aminobutan-2-yl]carbamate CAS No. 1187927-36-1

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Cat. No. B1451490
CAS RN: 1187927-36-1
M. Wt: 222.28 g/mol
InChI Key: WOKDIYCOYIKOQP-SNVBAGLBSA-N
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Description

Benzyl N-[(2R)-4-aminobutan-2-yl]carbamate is a type of carbamate compound found in nature and used in a variety of scientific applications. It is known to have a wide range of biochemical and physiological effects, which makes it a valuable tool for research and development.

Scientific Research Applications

Industrial Chemistry

The compound can be used in the industrial chemistry field, specifically in the transformation of 1,3-butadiene using homogeneous catalysts . The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted interest, specifically in the chemical industry .

Catalyst Development

The compound can be used in the development of catalysts. For instance, it can be used in the selective hydrogenation of 1,3-butadiene catalyzed by a single Pd atom anchored on graphene . This process is industrially important and the product selectivity of this reaction is a significant challenge .

Protection of Benzylamines

The compound can be used in the protection of benzylamines with carbon dioxide . The introduction and removal of protecting groups is ubiquitous in multi-step synthetic schemes. From a green chemistry standpoint, alternative strategies that employ in situ and reversible protection and deprotection sequences would be attractive .

Condensation Reactions

The compound can be used in condensation reactions. For instance, it can be used in the acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents . This process can lead to the formation of caged compounds .

Synthesis of High-Energy-Density Materials (HEDMs)

The compound can be used in the synthesis of high-energy-density materials (HEDMs). The search for and development of synthetic methods for new, more powerful HEDMs is a relevant objective for chemists and materials scientists worldwide .

Traceless Linker for Aliphatic Amines

The compound can be used as a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC), which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .

properties

IUPAC Name

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDIYCOYIKOQP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(2R)-4-aminobutan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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